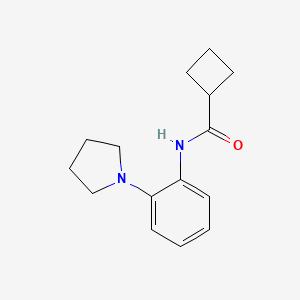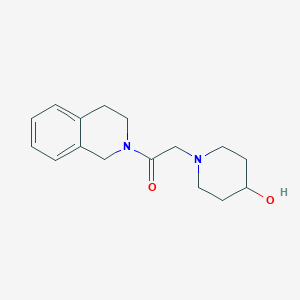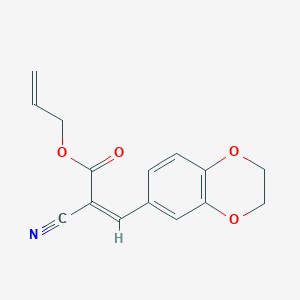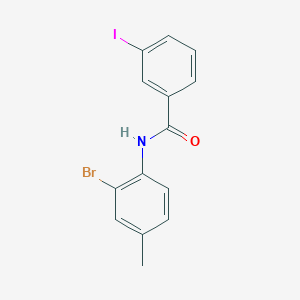
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of drugs called GABAergic agents, which modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mecanismo De Acción
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide acts by inhibiting the activity of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission and a reduction in neuronal excitability.
Biochemical and physiological effects:
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which leads to increased GABAergic neurotransmission and a reduction in neuronal excitability. This, in turn, leads to a reduction in drug-seeking behavior, as well as antidepressant and anxiolytic effects. Furthermore, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to reduce seizure activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of GABA-T, which makes it a useful tool for studying the role of GABA in the brain. However, there are also some limitations to its use in lab experiments. N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, its effects on other neurotransmitter systems in the brain are not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine the optimal dosing regimen and treatment duration for N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide in addiction. Another area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to determine the mechanisms underlying its antidepressant and anxiolytic effects. Finally, further studies are needed to determine the safety and efficacy of N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide in humans, as well as its potential for use in other neurological disorders.
Métodos De Síntesis
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide can be synthesized using a multi-step process, starting with commercially available starting materials. The synthesis involves several key steps, including the preparation of the cyclobutane ring, the coupling of the pyrrolidine ring, and the introduction of the carboxamide moiety.
Aplicaciones Científicas De Investigación
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and epilepsy. It has been shown to be effective in reducing drug-seeking behavior and relapse in preclinical models of addiction. In addition, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively. Furthermore, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been investigated as a potential treatment for epilepsy, as it has been shown to reduce seizure activity in animal models.
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-6-5-7-12)16-13-8-1-2-9-14(13)17-10-3-4-11-17/h1-2,8-9,12H,3-7,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXNKOKFJHWIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)



![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)

![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)
![3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7480226.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)

![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)